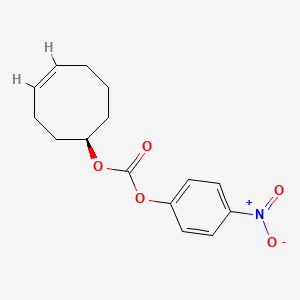

TCO-PNB Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: TCO-PNB Ester is synthesized through a reaction involving trans-cyclooctene and p-nitrophenyl carbonate. The reaction typically involves the use of organic solvents and is carried out under controlled temperature conditions to ensure the formation of the desired diastereomer .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often supplied as a single axial (major) diastereomer, which provides easy handling and extended shelf life .

Analyse Chemischer Reaktionen

Types of Reactions: TCO-PNB Ester undergoes several types of chemical reactions, including:

Substitution Reactions: The PNB ester group reacts with amines to form amide bonds.

Click Chemistry Reactions: The TCO group reacts with tetrazines in an inverse-electron-demand Diels-Alder reaction.

Common Reagents and Conditions:

Reagents: Amines, tetrazines

Conditions: Reactions are typically carried out in organic solvents at controlled temperatures.

Major Products:

Amide Bonds: Formed from the reaction of the PNB ester group with amines.

Cycloadducts: Formed from the reaction of the TCO group with tetrazines.

Wissenschaftliche Forschungsanwendungen

Chemistry: TCO-PNB Ester is widely used in click chemistry for the modification of molecules containing amine groups .

Biology: In biological research, this compound is used for labeling proteins and antibodies due to its reactivity with amines and tetrazines .

Medicine: The compound is utilized in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Industry: this compound is employed in the synthesis of various chemical compounds and materials, particularly in the field of polymer chemistry .

Wirkmechanismus

Mechanism: TCO-PNB Ester exerts its effects through its reactive groups. The PNB ester group reacts with amines to form stable amide bonds, while the TCO group undergoes a click chemistry reaction with tetrazines .

Molecular Targets and Pathways:

PNB Ester Group: Targets amine groups in molecules to form amide bonds.

TCO Group: Reacts with tetrazines to form cycloadducts.

Vergleich Mit ähnlichen Verbindungen

- TCO-PEG3-amine

- TCO-PEG4-amine

- TCO-NHS ester

- TCO-PEG6-acid

- TCO-PEG4-acid

Uniqueness: TCO-PNB Ester is unique due to its dual reactivity with both amines and tetrazines, making it highly versatile for various chemical and biological applications .

Biologische Aktivität

TCO-PNB Ester (trans-Cyclooctene-p-nitrobenzyl ester) is a compound that has garnered attention in the field of bioconjugation and click chemistry due to its unique reactivity and potential applications in biological systems. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily revolves around its ability to participate in bioorthogonal reactions. The key mechanisms include:

- Amine Reactivity : The PNB ester group reacts with primary amines to form stable amide bonds, allowing for the modification of proteins and peptides .

- Click Chemistry : The TCO group undergoes a rapid inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines, enabling efficient labeling and imaging applications in live cells or organisms .

Biological Applications

This compound is utilized in various biological applications, particularly in the fields of:

- Bioconjugation : For attaching labels or drugs to biomolecules.

- Imaging : As part of pretargeting strategies in nuclear medicine, where it facilitates the selective accumulation of imaging agents at target sites.

Case Study 1: Protein Labeling

In a study investigating the efficiency of this compound for protein labeling, researchers found that while it effectively modified proteins in organic solvents, its performance was significantly reduced in aqueous buffers. This limitation was attributed to poor activation levels of labeled proteins when using this compound directly in such environments .

Case Study 2: In Vivo Imaging

A notable application of this compound was demonstrated in pretargeted SPECT imaging using a TCO-modified bisphosphonate compound. The study showed that this approach allowed for improved bone uptake and reduced background activity compared to traditional methods. The results indicated that TCO-functionalized agents could enhance imaging specificity and sensitivity .

Research Findings

Recent research has highlighted several findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

[(1R,4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1-/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMMADPCDJNXAH-FYDYADQUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CC[C@@H](C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.